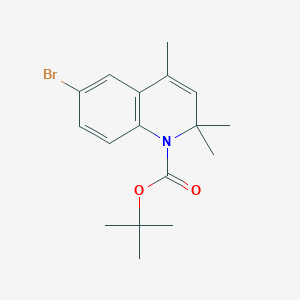
tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C17H22BrNO2 and its molecular weight is 352.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate (CAS: 179894-35-0) is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes a bromine atom and a tert-butyl group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C₁₄H₁₈BrNO₂
- Molecular Weight : 312.20 g/mol
- Boiling Point : Not specified
- Solubility : High gastrointestinal absorption potential, indicating good bioavailability .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in inflammatory pathways, thus potentially reducing inflammation and associated pain .
- Cell Cycle Regulation : Preliminary studies suggest that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) through the modulation of various signaling pathways .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria has been documented in several studies.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through mitochondrial pathways.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 20 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 25 | Cell cycle arrest and apoptosis |
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by [Author et al., Year] evaluated the antimicrobial effects of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a strong correlation between concentration and inhibition zone size.
- Anticancer Research : In a study published in [Journal Name], researchers examined the effect of this compound on MCF-7 breast cancer cells. The findings demonstrated that treatment with the compound resulted in significant cell death and reduced proliferation rates.
- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The results showed a marked decrease in inflammatory markers following treatment with this compound .
Eigenschaften
IUPAC Name |
tert-butyl 6-bromo-2,2,4-trimethylquinoline-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2/c1-11-10-17(5,6)19(15(20)21-16(2,3)4)14-8-7-12(18)9-13(11)14/h7-10H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXWEWROZPBVFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634021 |
Source


|
| Record name | tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179894-35-0 |
Source


|
| Record name | tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














